5-Fluoro-3-methoxypyridin-2-amine chemical properties and structure
5-Fluoro-3-methoxypyridin-2-amine chemical properties and structure
An In-Depth Technical Guide to 5-Fluoro-3-methoxypyridin-2-amine: A Core Scaffold for Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic functionalization of heterocyclic cores is paramount to the development of novel therapeutics. Among these, the substituted pyridine ring stands out as a "privileged scaffold," a recurring motif in a multitude of approved drugs.[1] This guide focuses on a particularly valuable derivative: 5-Fluoro-3-methoxypyridin-2-amine . This compound is not merely a chemical entity but a carefully orchestrated arrangement of functional groups, each contributing to a unique profile of reactivity and biological potential.
The presence of an amine at the 2-position, a methoxy group at the 3-position, and a fluorine atom at the 5-position creates a molecule with significant potential as a synthetic intermediate in drug discovery.[2] The interplay between the electron-donating amino and methoxy groups and the strongly electronegative fluorine atom dictates the molecule's electronic landscape, influencing its reactivity and its ability to interact with biological targets.[3][4] This guide will provide an in-depth analysis of its chemical structure, properties, synthesis, and critical applications, offering researchers and drug development professionals a comprehensive understanding of its utility.
PART 1: Core Chemical and Structural Characteristics
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic pathways.
Molecular Structure
The structure of 5-Fluoro-3-methoxypyridin-2-amine is defined by a pyridine ring with three key substituents:
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2-amino group: A primary amine that serves as a key handle for synthetic elaboration and a potent hydrogen bond donor.
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3-methoxy group: An ether linkage that can influence molecular conformation and metabolic stability.[1]
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5-fluoro group: A fluorine atom, the introduction of which is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4][5][6]
Physicochemical Properties
The key identifying and physical properties of 5-Fluoro-3-methoxypyridin-2-amine are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-fluoro-3-methoxypyridin-2-amine | [2] |
| CAS Number | 1097264-90-8 | [2] |
| Molecular Formula | C₆H₇FN₂O | [2][7] |
| Molecular Weight | 142.13 g/mol | [2] |
| Monoisotopic Mass | 142.05424 Da | [7] |
| SMILES | COC1=C(N=CC(=C1)F)N | [7] |
| InChI | InChI=1S/C6H7FN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | [7] |
| Predicted XlogP | 0.6 | [7] |
PART 2: Spectroscopic Profile for Structural Verification
Rigorous structural confirmation is non-negotiable in chemical synthesis. The following spectroscopic characteristics are predicted for 5-Fluoro-3-methoxypyridin-2-amine, based on established principles for similar structures.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, which will exhibit coupling to the fluorine atom (H-F coupling). The methoxy group will appear as a singlet, typically around 3.9 ppm, while the amine protons will present as a broad singlet whose chemical shift is concentration-dependent.[8]
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¹³C NMR Spectroscopy : Carbons directly bonded to the fluorine and nitrogen atoms will be significantly influenced. The carbon at the 5-position will show a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of fluorinated aromatics. The carbons attached to the methoxy and amino groups will appear in the 10-65 ppm region, shifted downfield due to the electronegativity of the heteroatoms.
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Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands. The N-H stretching of the primary amine is expected to appear as two distinct peaks in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, while the C-O stretching of the methoxy ether and the C-F stretching will also produce strong, characteristic signals.
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Mass Spectrometry (MS) : High-resolution mass spectrometry should confirm the molecular formula with a molecular ion peak [M]+ at approximately m/z 142.0542.[7] The fragmentation pattern would likely involve the loss of methyl or methoxy radicals.
PART 3: Synthesis and Chemical Reactivity
Proposed Synthetic Workflow
While multiple synthetic routes can be envisioned, a logical and robust pathway to 5-Fluoro-3-methoxypyridin-2-amine can be adapted from established methods for synthesizing substituted fluoropyridines.[9][10] A common strategy involves building the substitution pattern on a pre-existing pyridine ring.
Caption: Proposed multi-step synthesis of 5-Fluoro-3-methoxypyridin-2-amine.
Step-by-Step Experimental Protocol (Adapted from Analogous Procedures)
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Nitration of 2-Aminopyridine: 2-Aminopyridine is carefully treated with a nitrating mixture (e.g., nitric acid in sulfuric acid) to introduce a nitro group, which is directed to the 5-position.[10]
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Fluorination via Schiemann Reaction: The resulting 2-amino-5-nitropyridine is then converted to 2-amino-5-fluoropyridine. This is a multi-step process often involving protection of the amine, reduction of the nitro group to a second amine, followed by diazotization and a Schiemann reaction (thermal decomposition of a diazonium fluoroborate salt) to install the fluorine atom.[10][11]
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Regioselective Bromination: The 2-amino-5-fluoropyridine intermediate is then brominated. The activating amino group directs the electrophilic bromine to the ortho position (C3).
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Nucleophilic Aromatic Substitution (Methoxylation): The final step involves a copper-catalyzed nucleophilic substitution reaction. The bromo-intermediate is treated with sodium methoxide (NaOMe) to displace the bromine and install the methoxy group, yielding the target compound.
Reactivity Profile
The reactivity of the 5-Fluoro-3-methoxypyridin-2-amine core is a product of the competing electronic effects of its substituents.
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The Pyridine Ring: The amino and methoxy groups are electron-donating, activating the ring towards electrophilic aromatic substitution. Conversely, the fluorine atom is strongly electron-withdrawing, deactivating the ring. This balance of effects governs the regioselectivity of further functionalization.
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The Amino Group: As a primary amine, this group is a versatile nucleophile. It can readily undergo acylation, sulfonylation, alkylation, and diazotization, providing a key anchor point for building more complex molecules, such as in the synthesis of PI3K/mTOR dual inhibitors.[12]
PART 4: Applications in Drug Discovery and Medicinal Chemistry
The true value of 5-Fluoro-3-methoxypyridin-2-amine lies in its application as a high-value building block for creating complex, biologically active molecules. The specific combination of functional groups imparts several desirable features for drug candidates.
Caption: Impact of substituents on the molecule's drug-like properties.
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The Role of Fluorine : The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[5] It can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing a drug's half-life. Its high electronegativity can also lead to more potent interactions with enzyme active sites and modulate the pKa of nearby functional groups, improving cell permeability.[4][6]
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Significance of the Methoxypyridine Motif : This structural element is of high interest in neurodegenerative disease research, particularly in the design of gamma-secretase modulators (GSMs) for treating Alzheimer's disease.[2] The methoxy group can enhance aqueous solubility and contribute to improved activity in reducing harmful Aβ42 peptides.[2] Furthermore, this scaffold is utilized in developing kinase inhibitors, including potent PI3K/mTOR dual inhibitors for cancer therapy.[12]
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The Amine as a Synthetic Linchpin : The 2-amino group provides the crucial point of attachment for elaborating the scaffold into a final drug candidate. It allows for the formation of amides, sulfonamides, and other linkages to connect the core to other pharmacophoric fragments, enabling chemists to explore structure-activity relationships and optimize for potency and selectivity.[2]
PART 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 5-Fluoro-3-methoxypyridin-2-amine is essential.
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Hazard Profile : While specific toxicity data is limited, related aminopyridine compounds are known to be irritants. For instance, 4-Amino-5-fluoro-2-methoxypyrimidine is classified as causing skin and eye irritation.[13] Users should assume this compound is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.
-
Recommended PPE : Standard personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
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Storage Conditions : To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is best kept in a cool, dark, and dry place.[14][15]
Conclusion
5-Fluoro-3-methoxypyridin-2-amine is a strategically designed chemical intermediate that encapsulates several key principles of modern medicinal chemistry. The pyridine core provides a proven heterocyclic foundation, while the specific arrangement of fluoro, methoxy, and amino substituents offers a powerful combination of metabolic stability, synthetic versatility, and potential for potent biological interactions. For researchers in drug discovery, this compound represents a valuable starting point for the synthesis of next-generation therapeutics targeting a wide array of diseases, from cancer to neurodegenerative disorders. Its thoughtful design makes it a cornerstone for building molecular complexity and optimizing pharmacological properties.
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